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Compound of Interest

Compound Name: Non-4-en-6-yn-1-ol

Cat. No.: B8481844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Non-4-en-6-yn-1-ol is a sparsely documented compound in scientific literature.

The following protocols, data, and applications are based on established principles of organic

chemistry and extrapolations from related enyne alcohol structures. These notes are intended

to serve as a guiding framework for the synthesis, characterization, and potential application of

this molecule.

Introduction
Non-4-en-6-yn-1-ol is a polyfunctionalized unsaturated alcohol containing a nine-carbon chain

with a primary alcohol at position 1, a carbon-carbon double bond (ene) at position 4, and a

carbon-carbon triple bond (yne) at position 6. The strategic placement of these three distinct

functional groups—a hydroxyl group, an alkene, and an alkyne—makes it a potentially valuable

and versatile building block in organic synthesis and medicinal chemistry. The non-conjugated

arrangement of the double and triple bonds influences its electronic properties and reactivity

compared to conjugated enynols. This document provides a proposed synthetic protocol,

predicted physicochemical properties, and potential research applications for Non-4-en-6-yn-1-
ol.

Physicochemical Properties
The experimental data for Non-4-en-6-yn-1-ol is not readily available. The following table

summarizes the predicted physicochemical properties based on its structure and data from its
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isomer, (Z)-Non-6-en-1-yn-4-ol[1].

Property Predicted Value Notes

Molecular Formula C₉H₁₄O

Molecular Weight 138.21 g/mol
Calculated based on the

molecular formula.[1]

IUPAC Name non-4-en-6-yn-1-ol

Appearance
Predicted to be a colorless to

pale yellow liquid

Based on similar unsaturated

alcohols.

Boiling Point Not determined

Expected to be higher than

shorter-chain analogs like

Hept-4-en-6-yn-1-ol.

Solubility

Sparingly soluble in water,

soluble in organic solvents

(e.g., ethanol, ether, DCM)

Typical for medium-chain

alcohols.

Hydrogen Bond Donor Count 1 From the hydroxyl group.[1]

Hydrogen Bond Acceptor

Count
1 From the oxygen atom.[1]

Rotatable Bond Count 5 [1]

Experimental Protocols
Proposed Synthesis via Sonogashira Coupling
The synthesis of enynes is commonly achieved through palladium-catalyzed cross-coupling

reactions, such as the Sonogashira coupling.[2][3][4] This protocol outlines a hypothetical, two-

step synthesis of Non-4-en-6-yn-1-ol.

Step 1: Synthesis of Hept-4-en-1-ol from a protected 4-pentyn-1-ol and a vinyl halide. This

would be followed by deprotection. Step 2: A more direct conceptual approach involves

coupling a suitable vinyl halide with a terminal alkyne alcohol. A plausible route is the
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Sonogashira coupling of a protected 4-pentyn-1-ol with a vinyl halide, followed by coupling with

another suitable fragment and subsequent deprotection.

A more direct, albeit hypothetical, Sonogashira coupling protocol is presented below.

Protocol: Synthesis of Non-4-en-6-yn-1-ol

Objective: To synthesize Non-4-en-6-yn-1-ol by coupling a C4 vinyl component with a C5

alkyne alcohol component.

Materials:

1-Bromo-but-2-ene

Pent-4-yn-1-ol

Palladium catalyst (e.g., Pd(PPh₃)₄)

Copper(I) iodide (CuI)

Amine base (e.g., triethylamine or diisopropylamine)

Anhydrous solvent (e.g., THF or DMF)

Inert gas (Argon or Nitrogen)

Standard glassware for air-sensitive reactions

Procedure:

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere,

dissolve pent-4-yn-1-ol (1.0 eq) in the anhydrous solvent.

Catalyst Addition: To the solution, add the palladium catalyst (e.g., 0.05 eq), copper(I) iodide

(0.1 eq), and the amine base (2.0 eq).

Substrate Addition: Slowly add 1-bromo-but-2-ene (1.1 eq) to the reaction mixture at room

temperature.
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Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor

the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the

mixture through a pad of celite to remove the catalyst.

Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether

or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

pure Non-4-en-6-yn-1-ol.

Caption: Proposed synthesis workflow for Non-4-en-6-yn-1-ol.

Protocol for Structural Characterization
The identity and purity of the synthesized Non-4-en-6-yn-1-ol should be confirmed using

standard analytical techniques.[5][6][7]

Protocol: Characterization of Non-4-en-6-yn-1-ol

Objective: To confirm the structure and assess the purity of the synthesized compound.

Methods & Expected Results:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Expected signals

would include a triplet for the terminal methyl group, multiplets for the methylene protons,

distinct signals for the vinylic protons around 5.5-6.0 ppm, and a signal for the alcohol

proton (which can be exchanged with D₂O).[7][8] The protons on the carbons adjacent to

the alcohol will appear as a characteristic triplet.

¹³C NMR: Expected signals would include peaks in the aliphatic region for the sp³ carbons,

two peaks in the olefinic region (~120-140 ppm) for the sp² carbons of the double bond,
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two peaks in the alkynyl region (~70-90 ppm) for the sp carbons of the triple bond, and a

peak for the carbon attached to the hydroxyl group (~60-70 ppm).

Mass Spectrometry (MS):

Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

Expected Result: The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the

molecular weight of the compound (m/z ≈ 138.21). Characteristic fragmentation patterns

for alcohols include alpha-cleavage and dehydration.[8]

Infrared (IR) Spectroscopy:

Technique: Analyze a thin film of the liquid sample.

Expected Result: Characteristic absorption bands should be observed for the O-H stretch

(broad, ~3300 cm⁻¹), C-H stretches (sp³, sp², sp), C≡C stretch (~2100-2200 cm⁻¹, may be

weak), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1050 cm⁻¹).

Caption: Standard workflow for chemical structure characterization.

Potential Applications and Derivatization
The unique combination of functional groups in Non-4-en-6-yn-1-ol opens up numerous

possibilities for its use in research and development.

Synthetic Building Block: The terminal alkyne can participate in copper-catalyzed azide-

alkyne cycloaddition (CuAAC) or "click chemistry" reactions to synthesize triazole-containing

compounds. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a

leaving group for nucleophilic substitution. The alkene is available for reactions such as

hydrogenation, epoxidation, or metathesis.

Drug Development: Enyne moieties are present in some natural products and biologically

active compounds. This molecule could serve as a scaffold or intermediate in the synthesis

of novel therapeutic agents. The different functional groups allow for the systematic

modification of the structure to explore structure-activity relationships (SAR).
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Materials Science: As a bifunctional monomer, it could potentially be used in polymerization

reactions to create novel polymers with unique properties derived from the alkene and

alkyne functionalities.

Potential Derivatization Pathways
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Caption: Potential chemical transformations of Non-4-en-6-yn-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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